molecular formula C16H14BrNO5 B2718528 4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 522624-54-0

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Cat. No. B2718528
CAS RN: 522624-54-0
M. Wt: 380.194
InChI Key: UWMJJAHTINDZCS-UHFFFAOYSA-N
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Description

“4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid” is a chemical compound with the CAS Number: 522624-54-0 . It has a molecular weight of 380.19 and its IUPAC name is 4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxybenzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14BrNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21) . This indicates that the compound contains a bromophenyl group attached to a carbamoyl group, which is further linked to a methoxybenzoic acid group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 380.19 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Therapeutic Potential

Research has focused on synthesizing and testing derivatives of bromophenyl compounds for their therapeutic potential. For instance, a study on the synthesis of hetero annulated carbazoles from 4-bromophenyl derivatives highlighted their promising in vitro antitumor activity against specific cancer cell lines. These compounds demonstrated selective growth inhibition, indicating the potential for developing new therapeutic drugs against cancer cell proliferation (Murali et al., 2017).

Structural Characterization and Biological Activity

Studies have also delved into the isolation and structural elucidation of bromophenol derivatives from natural sources, such as marine algae. These compounds have been analyzed for their structure through advanced spectroscopic methods. Although some derivatives showed no activity against human cancer cell lines or microorganisms, the research provides crucial insights into the chemical diversity and potential biological applications of bromophenyl compounds (Zhao et al., 2004).

Material Science Applications

In the realm of material science, bromophenyl derivatives have been investigated for their utility in modifying materials like PEDOT:PSS, a conductive polymer used in organic electronics. Modification with halobenzoic acids, including bromobenzoic acid derivatives, has significantly improved the conductivity of PEDOT:PSS, showcasing the role of these chemical modifications in enhancing the performance of electronic devices (Tan et al., 2016).

Halogen Bonding and Molecular Interaction Studies

Further, the influence of methoxy substituents on bromobenzoic acid derivatives has been studied, revealing insights into the strength of halogen bonds in these compounds. Such studies are crucial for understanding the molecular interactions that dictate the assembly and properties of crystalline materials, with implications for designing new materials with specific optical or electronic properties (Raffo et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJJAHTINDZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

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